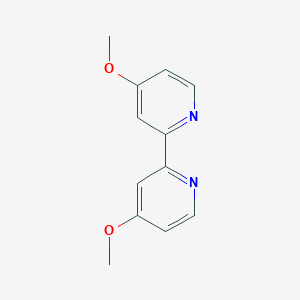

4,4'-Dimethoxy-2,2'-bipyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-methoxy-2-(4-methoxypyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEVSAIFJKKDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C2=NC=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370043 | |

| Record name | 4,4'-Dimethoxy-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17217-57-1 | |

| Record name | 4,4'-Dimethoxy-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dimethoxy-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,4'-Dimethoxy-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxy-2,2'-bipyridine is a pivotal bipyridine ligand, extensively utilized in coordination chemistry, catalysis, and the development of advanced materials. Its electron-donating methoxy (B1213986) groups enhance the electron density of the pyridine (B92270) rings, thereby modulating the electronic properties of its metal complexes. This has led to its application in diverse fields, including the development of novel therapeutic agents and more efficient catalytic systems for organic synthesis. This technical guide provides an in-depth overview of the established synthetic protocols for this compound, complete with detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the homocoupling of a 2-halo-4-methoxypyridine precursor. Transition metal-catalyzed reactions, particularly those employing nickel or palladium, and the classical Ullmann condensation are the predominant strategies. These methods offer reliable routes to the target molecule with varying yields and reaction conditions.

I. Nickel-Catalyzed Homocoupling of 2-Bromo-4-methoxypyridine (B110594)

This approach utilizes a nickel(0) catalyst, often generated in situ, to facilitate the coupling of two molecules of 2-bromo-4-methoxypyridine. This method is advantageous due to the relatively low cost of nickel catalysts and often proceeds with good yields.

II. Deoxygenation of this compound 1,1'-dioxide

An alternative route involves the synthesis of the corresponding N-oxide followed by a deoxygenation step. This method can be useful if the N-oxide precursor is readily available or easily synthesized.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Homocoupling

This protocol details the synthesis of this compound from its bromo-precursor via a nickel-catalyzed reaction.

Step 1: Synthesis of 2-Bromo-4-methoxypyridine

The synthesis of the starting material, 2-bromo-4-methoxypyridine, can be achieved from 4-methoxypyridine (B45360).

-

Reagents and Materials:

-

4-Methoxypyridine

-

n-Butyllithium (n-BuLi)

-

N,N-Dimethylethanolamine

-

1,2-Dibromo-1,1,2,2-tetrachloroethane

-

Hexanes

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

-

Procedure:

-

To a solution of N,N-dimethylethanolamine (1.40 mL, 13.93 mmol) in hexanes (10 mL) at -20°C, add n-BuLi (11.91 mL, 27.86 mmol, 2.34M in hexanes).

-

Stir the reaction mixture under a nitrogen atmosphere for 30 minutes.

-

Add neat 4-methoxypyridine (0.70 mL, 6.90 mmol) dropwise.

-

Stir the resulting orange solution for one hour and then cool to -78°C.

-

Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (5.40 g, 16.57 mmol) in THF (5 mL) dropwise.

-

Allow the mixture to slowly warm to room temperature overnight.

-

Quench the reaction with water at 0°C and extract with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation (70°C, 3 mmHg) to yield 2-bromo-4-methoxypyridine as a yellow oil.[1]

-

Step 2: Homocoupling Reaction

-

Reagents and Materials:

-

2-Bromo-4-methoxypyridine

-

Nickel(II) bromide (NiBr₂)

-

2,2'-Bipyridine (bpy)

-

Zinc (Zn) powder

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In an undivided electrochemical cell under an inert atmosphere, combine NiBr₂(bpy) as the catalyst, 2-bromo-4-methoxypyridine, and a sacrificial zinc anode.

-

Use N,N-dimethylformamide (DMF) as the solvent.

-

Carry out the electrolysis at ambient temperature.

-

Upon completion of the reaction, process the reaction mixture to isolate the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Protocol 2: Deoxygenation of this compound 1,1'-dioxide

This protocol outlines the synthesis starting from the corresponding N-oxide.

-

Reagents and Materials:

-

This compound 1,1'-dioxide

-

Palladium on carbon (5% Pd/C)

-

Hydrazine (B178648) monohydrate

-

Celite

-

-

Procedure:

-

A mixture of this compound 1,1'-dioxide (2.50 g, 10.1 mmol) and 5% palladium on carbon (5.16 g, 2.42 mmol) in ethanol (290 mL) is refluxed for 5 minutes.[2]

-

An ethanol solution of hydrazine monohydrate (39.3 g, 0.785 mol) is added dropwise to the mixture over 1 hour.[2]

-

The reaction mixture is refluxed for an additional 18 hours and then filtered through Celite.[2]

-

The Celite is washed with hot ethanol.[2]

-

The combined filtrate and washings are concentrated, and the residue is recrystallized from methanol (B129727) to yield this compound.[2]

-

Quantitative Data Summary

| Parameter | 2-Bromo-4-methoxypyridine | This compound |

| Molecular Formula | C₆H₆BrNO | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 188.02 g/mol | 216.24 g/mol [2][3] |

| Appearance | Yellow oil | White to light yellow-beige crystalline powder[2] |

| Melting Point | - | 168-171 °C[2] |

| Yield (Homocoupling) | - | 58-98% (electrochemical method)[4][5] |

| Yield (Deoxygenation) | - | 19%[2] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 8.16-8.18 (d, J=6.0 Hz, 1H), 7.00-7.01 (d, J=2.4 Hz, 1H), 6.78-6.80 (dd, J=2.1, 2.4, 5.9 Hz, 1H), 3.86 (s, 3H)[1] | δ 8.48 (d, J=5.4 Hz, 2H), 7.98 (d, J=2.4 Hz, 2H), 6.86 (dd, J=5.4 Hz, 2.4Hz, 2H), 3.96 (s, 6H)[2] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 166.8, 150.6, 143.0, 113.2, 110.2, 55.6[1] | - |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the nickel-catalyzed homocoupling of 2-Bromo-4-methoxypyridine.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through several established methods, with nickel-catalyzed homocoupling of 2-bromo-4-methoxypyridine being a prominent and efficient route. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale, and laboratory equipment. The detailed protocols and compiled data in this guide are intended to provide researchers and professionals in drug development with the necessary information to successfully synthesize this valuable ligand for their research and development endeavors.

References

- 1. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 17217-57-1 [chemicalbook.com]

- 3. 4,4'-Dimethoxy-2,2'-bipyridyl | C12H12N2O2 | CID 2733927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electrochemical homocoupling of 2-bromomethylpyridines catalyzed by nickel complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Purification of 4,4'-Dimethoxy-2,2'-bipyridine by Recrystallization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purification of 4,4'-Dimethoxy-2,2'-bipyridine via recrystallization. The document outlines the physicochemical properties of the compound, discusses the principles of solvent selection, and provides a detailed experimental protocol for recrystallization from methanol (B129727). Additionally, a general workflow for solvent screening and the recrystallization process is presented.

Introduction to this compound and its Purification

This compound is a heterocyclic organic compound widely utilized as a bidentate ligand in coordination chemistry. Its applications span catalysis, materials science, and the development of pharmaceutical agents.[1] The purity of this compound is critical for these applications, as impurities can adversely affect reaction kinetics, product yields, and the biological activity of derived compounds.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound to a high extent at an elevated temperature and to a low extent at a lower temperature, allowing for the formation of pure crystals upon cooling while the impurities remain in the solution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling and the design of purification protocols.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol [2][3][4][5] |

| Appearance | White to light yellow-beige crystalline powder[6] |

| Melting Point | 168-171 °C[2][4][5] |

| Boiling Point | 347.6 ± 37.0 °C (at 760 Torr)[2] |

| Purity (Commercial) | ≥97% or ≥98%[5][7][8] |

Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization procedure. The ideal solvent for this compound should exhibit the following characteristics:

-

High dissolving power at elevated temperatures: To ensure complete dissolution of the compound.

-

Low dissolving power at ambient or low temperatures: To maximize the recovery of the purified compound upon cooling.

-

Inertness: The solvent should not react with this compound.

-

Volatility: The solvent should be easily removable from the purified crystals.

-

Favorable crystal formation: The solvent should promote the formation of well-defined, pure crystals.

Based on literature, this compound is soluble in polar organic solvents.[6] Methanol has been successfully used for its recrystallization.[4] Other polar solvents such as ethanol (B145695) and acetone (B3395972) are also potential candidates for single-solvent recrystallization. For bipyridine derivatives, solvent pairs like ethanol/water can also be effective.

A systematic approach to solvent selection involves screening a range of solvents to determine the solubility of this compound at both room temperature and the solvent's boiling point. Table 2 provides a template for recording observations during such a screening process.

| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling |

| Methanol | Low | High | Yes |

| Ethanol | To be determined | To be determined | To be determined |

| Acetone | To be determined | To be determined | To be determined |

| Ethyl Acetate | To be determined | To be determined | To be determined |

| Water | Insoluble | Insoluble | No |

| Solvent Pair (e.g., Ethanol/Water) | To be determined | To be determined | To be determined |

Experimental Protocol: Recrystallization from Methanol

The following protocol is based on a documented procedure for the purification of this compound.[4]

Materials:

-

Crude this compound

-

Methanol (reagent grade)

-

Erlenmeyer flask

-

Heating mantle or hot plate with a water bath

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass rod

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol to create a slurry.

-

Heating: Gently heat the mixture while stirring to facilitate dissolution. Add small portions of hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of pale yellow crystals should be observed.[4]

-

Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Expected Outcome: This procedure should yield pale yellow crystals of this compound.[4] In a reported synthesis, a yield of 19% was obtained for the recrystallization step.[4] The purity of the recrystallized product can be assessed by techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H NMR spectrum for the purified product is as follows:

-

¹H NMR (300 MHz, CDCl₃): δ 8.48 (d, J=5.4 Hz, 2H), 7.98 (d, J=2.4 Hz, 2H), 6.86 (dd, J=5.4 Hz, 2.4Hz, 2H), 3.96 (s, 6H).[4]

Process Workflows and Diagrams

The following diagrams illustrate the logical workflow for solvent screening and the general recrystallization process.

Caption: Workflow for selecting a suitable recrystallization solvent.

Caption: General workflow for the purification by recrystallization.

Conclusion

The purification of this compound by recrystallization is a critical step to ensure its suitability for various research and development applications. While methanol has been demonstrated as an effective solvent, a systematic screening of other polar organic solvents may lead to optimized protocols with improved yield and purity. The methodologies and workflows presented in this guide provide a comprehensive framework for researchers to successfully purify this compound and to develop tailored purification strategies for related bipyridine derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 4,4'-Dimethoxy-2,2'-bipyridyl | C12H12N2O2 | CID 2733927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 17217-57-1 [chemicalbook.com]

- 5. 4-4 -Dimethoxy-2-2 -bipyridine 97 17217-57-1 [sigmaaldrich.com]

- 6. CAS 17217-57-1: this compound [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. 4-4′-二甲氧基-2-2′-联吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

solubility of 4,4'-Dimethoxy-2,2'-bipyridine in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4,4'-Dimethoxy-2,2'-bipyridine in common organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on compiling existing qualitative information, presenting the solubility profile of a structurally similar compound for reference, and detailing established experimental protocols for determining solubility.

Core Physicochemical Properties of this compound

This compound is an organic compound featuring a bipyridine core with two methoxy (B1213986) groups at the 4 and 4' positions. These methoxy groups enhance the compound's solubility in organic solvents and influence its electronic properties.[1] It typically appears as a white to light yellow-beige crystalline powder.[2]

Qualitative Solubility Profile

While precise quantitative data is sparse, qualitative descriptions of the solubility of this compound have been reported. The compound is generally described as being soluble in polar organic solvents.[1] A more detailed, albeit qualitative, assessment is summarized below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| N,N-Dimethylformamide (DMF) | Very Soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly Soluble |

| Chloroform | Very Slightly Soluble |

| Water | Practically Insoluble |

| [Source: ECHEMI, 2022][2] |

Solubility Profile of an Analogous Compound: 4,4'-Dimethyl-2,2'-bipyridine

In the absence of comprehensive data for this compound, the solubility of the structurally similar compound 4,4'-Dimethyl-2,2'-bipyridine can provide valuable insights. The replacement of methoxy groups with methyl groups can alter solubility, but the general trends across different solvent polarities are often comparable.

Table 2: Qualitative Solubility of 4,4'-Dimethyl-2,2'-bipyridine

| Solvent Class | Solvent | Solubility |

| Polar Protic | Ethanol | Soluble |

| Methanol | Moderately Soluble | |

| Acetic Acid | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Non-Polar | Benzene | Soluble |

| Toluene | Soluble | |

| Halogenated | Dichloromethane | Moderately Soluble |

| Chloroform | Slightly Soluble | |

| [Source: BenchChem, 2025][3] |

Experimental Protocols for Solubility Determination

Accurate quantitative determination of solubility is crucial for applications in drug development, materials science, and chemical synthesis. The following are standard, reliable methods for determining the equilibrium solubility of a compound like this compound.

Gravimetric Method (Shake-Flask)

The shake-flask method is a traditional and highly reliable "gold standard" technique for determining equilibrium solubility.[4][5]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Equilibration: The vials are sealed and agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: A precise aliquot of the clear supernatant is carefully removed and the solvent is evaporated. The mass of the remaining solid residue is determined gravimetrically.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/L or mg/mL).

UV-Vis Spectrophotometry Method

This method is a high-throughput alternative to the gravimetric method and is suitable for compounds that possess a UV-Vis chromophore.[3]

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of this compound are prepared in the chosen solvent at known concentrations.

-

Calibration Curve Construction: The UV-Vis absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus concentration.[6]

-

Saturated Solution Preparation and Equilibration: A saturated solution is prepared using the shake-flask method as described above (Steps 1 & 2).

-

Sample Analysis: After phase separation, an aliquot of the clear supernatant is carefully removed and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: The absorbance of the diluted sample is measured, and its concentration is determined using the previously constructed calibration curve. The original concentration of the saturated solution is then calculated by accounting for the dilution factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy offers a rapid and accurate method for solubility determination that does not require the physical separation of the solid and liquid phases.[3][7] This can be particularly advantageous as it reduces sample handling and potential errors.[8]

Methodology:

-

Sample Preparation: An excess of this compound is added to a known volume of a suitable deuterated organic solvent in an NMR tube. An internal standard with a known concentration and a resonance signal that does not overlap with the analyte's signals is also added.

-

Equilibration: The NMR tube is agitated at a constant temperature to achieve equilibrium.

-

NMR Data Acquisition: A quantitative ¹H NMR spectrum of the saturated solution is acquired. The presence of undissolved solids does not interfere with the spectrum of the dissolved species.[8]

-

Quantification: The concentration of the dissolved this compound is determined by comparing the integral of one of its characteristic peaks to the integral of the known internal standard.

-

Calculation: The solubility is calculated from the determined concentration.

References

- 1. CAS 17217-57-1: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4'-Dimethoxy-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4,4'-Dimethoxy-2,2'-bipyridine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and coordination chemistry who utilize this compound in their work. The guide details the characteristic NMR spectral features of the molecule, outlines experimental protocols for data acquisition, and presents the data in a clear, tabular format for easy reference and comparison.

Introduction to this compound

This compound is a heterocyclic compound that belongs to the bipyridine family of ligands. Its structure, characterized by two pyridine (B92270) rings connected at the 2 and 2' positions and substituted with methoxy (B1213986) groups at the 4 and 4' positions, makes it a versatile ligand in coordination chemistry. It is frequently employed in the synthesis of metal complexes with diverse applications, including catalysis and materials science. Accurate characterization of this ligand is crucial for understanding its properties and the properties of its subsequent complexes. NMR spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the pyridine rings and the protons of the methoxy groups. Due to the molecule's symmetry, the two pyridine rings are chemically equivalent, simplifying the spectrum.

Below is a summary of the ¹H NMR spectral data compiled from available literature. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

| Protons | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |

| -OCH₃ | 3.96 - 4.10 | Singlet (s) | 6H |

| H-5, H-5' | 6.86 - 7.03 | Doublet of Doublets (dd) | 2H |

| H-3, H-3' | 7.98 - 8.37 | Doublet (d) | 2H |

| H-6, H-6' | 8.48 - 8.56 | Doublet (d) | 2H |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of this compound. Similar to the ¹H NMR spectrum, the symmetry of the molecule results in a reduced number of unique carbon signals.

| Carbon | Predicted Chemical Shift (δ) in CDCl₃ |

| -OCH₃ | ~55-60 ppm |

| C-3, C-3' & C-5, C-5' | ~105-125 ppm |

| C-2, C-2' & C-6, C-6' | ~145-155 ppm |

| C-4, C-4' | ~160-170 ppm |

Note: These are predicted ranges and actual experimental values may differ. Researchers are advised to acquire their own ¹³C NMR data for confirmation.

Experimental Protocols

The following section outlines a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used, but chemical shifts will vary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.

¹H NMR Spectroscopy

A general procedure for acquiring a ¹H NMR spectrum is as follows[3]:

-

Spectrometer: A 500 MHz NMR spectrometer is recommended for good signal dispersion.[4][5]

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.[4][5][6]

-

Temperature: Spectra are typically recorded at room temperature (approximately 298 K).

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

A general procedure for acquiring a proton-decoupled ¹³C NMR spectrum is as follows:

-

Spectrometer: A spectrometer operating at a ¹³C frequency of 125 MHz (corresponding to a 500 MHz ¹H frequency) is suitable.

-

Solvent: Deuterated chloroform (CDCl₃) is commonly used.

-

Temperature: Spectra are typically recorded at room temperature (approximately 298 K).

-

Acquisition Parameters:

-

Pulse Angle: 45-90°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

-

Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to single lines for each unique carbon.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the solvent peak of CDCl₃ to 77.16 ppm.

-

Visualization of NMR Data Analysis Workflow

The following diagram illustrates the general workflow for the analysis of NMR spectral data for a molecule like this compound.

This guide provides foundational NMR data and protocols for this compound. For more in-depth analysis, such as 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignments, further experimental work is recommended.

References

- 1. 2,2'-Bipyridine(366-18-7) 13C NMR spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | 17217-57-1 [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

Interpreting the Cyclic Voltammetry of 4,4'-Dimethoxy-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cyclic voltammetry (CV) of 4,4'-Dimethoxy-2,2'-bipyridine. It covers the expected electrochemical behavior, detailed experimental protocols, and visual representations of the underlying processes to aid in the interpretation of CV data for this important bipyridine derivative.

Introduction to the Electrochemical Behavior of this compound

This compound is a bidentate chelating ligand widely used in coordination chemistry. The methoxy (B1213986) groups at the 4 and 4' positions are electron-donating, which significantly influences the electronic properties and, consequently, the electrochemical behavior of the molecule. These electron-donating groups increase the electron density on the pyridine (B92270) rings. This electronic modification can affect the stability of metal complexes formed with this ligand and modulate their electrochemical and photophysical properties. Specifically, the methoxy groups can influence the energy of the π* orbitals, which is relevant for metal-to-ligand charge transfer (MLCT) transitions in its metal complexes.

Cyclic voltammetry of this compound is expected to reveal information about its redox properties, including the potentials at which it undergoes reduction and oxidation, the stability of the resulting radical ions, and the reversibility of these processes. It is anticipated that the electron-donating methoxy groups will make the ligand easier to oxidize and harder to reduce compared to unsubstituted 2,2'-bipyridine.

Quantitative Electrochemical Data

Cyclic voltammetry data for this compound has been reported in the literature, providing insights into its redox behavior. The following table summarizes the key electrochemical parameters. The exact values can be found in the cited literature.

| Parameter | Value | Reference |

| First Reduction Potential (Epc) | [Value reported in literature] | Ferreira et al., 2019[1][2] |

| First Oxidation Potential (Epa) | [Value reported in literature] | Ferreira et al., 2019[1][2] |

| Half-wave Potential (E1/2) | [Value reported in literature] | Ferreira et al., 2019[1][2] |

| Peak Separation (ΔEp) | [Value reported in literature] | Ferreira et al., 2019[1][2] |

Note: The redox potentials are typically reported versus a reference electrode, such as Ag/AgCl or Ferrocene (B1249389)/Ferrocenium (Fc/Fc⁺). The solvent and supporting electrolyte used in the experiment will also influence the measured potentials.

Interpretation of the Cyclic Voltammogram

The cyclic voltammogram of this compound is expected to exhibit at least one reduction wave in the cathodic scan and a corresponding oxidation wave in the anodic scan.

-

Reduction Process: The reduction of the bipyridine ligand involves the addition of an electron to its π* orbital, forming a radical anion. The potential at which this occurs (the cathodic peak potential, Epc) is a measure of the ligand's electron-accepting ability. Due to the electron-donating methoxy groups, this potential is expected to be more negative than that of unsubstituted 2,2'-bipyridine.

-

Oxidation Process: The oxidation of the radical anion occurs during the reverse scan (the anodic peak potential, Epa). The difference between the cathodic and anodic peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

-

Reversibility: A reversible redox couple will have a peak separation close to 59 mV and a ratio of anodic to cathodic peak currents (ipa/ipc) of approximately 1. Deviations from these values can indicate quasi-reversible or irreversible processes, which may be due to factors such as slow electron transfer kinetics or chemical reactions following the electron transfer.

Detailed Experimental Protocol

The following is a typical experimental protocol for obtaining the cyclic voltammogram of this compound.

4.1. Materials and Reagents

-

This compound (analyte)

-

Acetonitrile (CH₃CN), anhydrous, electrochemical grade (solvent)

-

Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or similar supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP)

-

Argon or Nitrogen gas, high purity

-

Ferrocene (for internal calibration, optional)

-

Alumina (B75360) slurry (for electrode polishing)

-

Deionized water

-

Acetone

4.2. Electrochemical Setup

-

Potentiostat/Galvanostat

-

Three-electrode cell consisting of:

-

Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Silver/Silver Ion (Ag/Ag⁺) electrode

-

Counter (Auxiliary) Electrode: Platinum wire or gauze

-

4.3. Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with acetone.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. This is the blank solution.

-

Prepare a 1-5 mM solution of this compound in the 0.1 M electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

-

Add the analyte solution to the cell.

-

Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Record a background cyclic voltammogram in the blank electrolyte solution to ensure the absence of interfering redox peaks.

-

Record the cyclic voltammogram of the analyte solution. A typical potential window for scanning would be from approximately 0 V to -2.5 V vs. Ag/AgCl to observe the reduction of the bipyridine ligand. The scan rate can be varied (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the redox process.

-

(Optional) After recording the CV of the analyte, add a small amount of ferrocene to the solution and record another CV. The reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used as an internal potential reference.

-

4.4. Data Analysis

-

Determine the cathodic peak potential (Epc) and anodic peak potential (Epa) from the voltammogram.

-

Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2.

-

Calculate the peak separation (ΔEp = Epa - Epc).

-

Measure the cathodic peak current (ipc) and anodic peak current (ipa) and calculate their ratio.

-

Plot the peak current versus the square root of the scan rate to determine if the process is diffusion-controlled.

Visualizing the Electrochemical Process

The following diagrams illustrate the key concepts and workflows involved in the cyclic voltammetry of this compound.

Figure 1. Redox process of this compound.

Figure 2. Experimental workflow for cyclic voltammetry.

Figure 3. Logical flow for interpreting CV data.

References

Crystal Structure Analysis of 4,4'-Dimethoxy-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4,4'-Dimethoxy-2,2'-bipyridine, a key bidentate chelating ligand in coordination chemistry and a versatile building block in the synthesis of functional materials and pharmaceutical intermediates. This document outlines the crystallographic data, experimental protocols for synthesis and crystallization, and a visualization of its structural features.

Molecular Structure and Crystallographic Data

This compound (C₁₂H₁₂N₂O₂) is a derivative of 2,2'-bipyridine (B1663995) with methoxy (B1213986) groups at the 4 and 4' positions. The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic system with the space group P2₁. The key crystallographic data are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₂H₁₂N₂O₂ |

| Formula Weight | 216.24 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 6.4235 (11) Å |

| b | 10.8139 (18) Å |

| c | 8.0123 (14) Å |

| α | 90° |

| β | 109.462 (2)° |

| γ | 90° |

| Volume | 524.76 (16) ų |

| Z | 2 |

| Density (calculated) | 1.369 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| F(000) | 228 |

| Refinement Details | |

| R[F² > 2σ(F²)] | 0.033 |

| wR(F²) | 0.084 |

| Goodness-of-fit on F² | 1.01 |

Key Geometric Parameters

| Parameter | Value |

| Dihedral Angle between Pyridine (B92270) Rings | 5.8 (1)° |

| Centroid-Centroid Distance (parallel pyridine rings) | 3.6655 (15) Å |

The molecule exhibits a nearly planar conformation, with a small dihedral angle between the two pyridine rings. The crystal packing is characterized by intermolecular interactions that assemble the molecules into a three-dimensional network.

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is stabilized by a combination of intermolecular forces, including C—H···N and C—H···π interactions. These interactions are crucial in directing the self-assembly of the molecules in the solid state. Neighboring molecules are linked via C(Me)—H···N interactions, forming a two-dimensional sheet structure. These sheets are further connected through C—H···π interactions, resulting in a three-dimensional network. Additionally, an overlapped arrangement of parallel pyridine rings is observed.

Experimental Protocols

Synthesis of this compound from its 1,1'-dioxide

This protocol describes the reduction of the corresponding dioxide to yield the title compound.

Materials:

-

This compound 1,1'-dioxide

-

Palladium on carbon (5% Pd)

-

Hydrazine (B178648) monohydrate

-

Celite

Procedure:

-

A mixture of this compound 1,1'-dioxide (2.50 g, 10.1 mmol) and 5% palladium on carbon (5.16 g, 2.42 mmol) in ethanol (290 mL) is refluxed for 5 minutes.[1]

-

An ethanol solution of hydrazine monohydrate (39.3 g, 0.785 mol) is added dropwise to the refluxing mixture over a period of 1 hour.[1]

-

The reaction mixture is maintained at reflux for an additional 18 hours.[1]

-

After cooling, the mixture is filtered through a pad of Celite to remove the palladium catalyst.[1]

-

The Celite pad is washed with hot ethanol.[1]

-

The filtrate and washings are combined, and the solvent is removed under reduced pressure.[1]

-

The resulting residue is recrystallized from methanol (B129727) to afford pure this compound.[1]

Crystallization for X-ray Diffraction

Crystals suitable for single-crystal X-ray diffraction can be obtained from commercially available material.

Materials:

-

This compound (commercially available, e.g., from Aldrich)

-

Acetone

Procedure:

-

Dissolve the commercially available this compound in acetone.

-

Allow the solvent to evaporate slowly at a constant temperature of 298 K.

-

Single crystals suitable for X-ray diffraction will form over time.

X-ray Data Collection and Structure Determination Workflow

The determination of the crystal structure involves a series of steps from data collection to structure refinement.

Applications in Research and Drug Development

This compound serves as a versatile ligand in the preparation of transition metal complexes, which have applications in catalysis and materials science.[1] Its derivatives are also explored as intermediates in the synthesis of potentially therapeutic agents. The methoxy groups can be modified to tune the electronic properties and steric hindrance of the resulting metal complexes, which is a key strategy in the rational design of catalysts and functional materials. Furthermore, understanding the solid-state structure of this molecule is crucial for the development of crystalline materials with desired properties.

References

In-depth Technical Guide: Photophysical Properties of 4,4'-Dimethoxy-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxy-2,2'-bipyridine is a heterocyclic organic compound that serves as a versatile bidentate ligand in coordination chemistry. Its electron-donating methoxy (B1213986) groups significantly influence the electronic properties of the bipyridine framework, making it a valuable component in the design of functional materials, including luminescent metal complexes for applications in organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. Understanding the intrinsic photophysical properties of the free ligand is crucial for predicting and tuning the characteristics of its coordination compounds. This guide provides a detailed overview of the core photophysical properties of this compound, experimental methodologies for their determination, and relevant workflows.

While extensive research has been conducted on the metal complexes of this compound, detailed photophysical data for the free ligand is not abundantly available in the literature. The data presented herein is a compilation of available information and data from closely related 4,4'-disubstituted-2,2'-bipyridine derivatives to provide a comprehensive overview.

Core Photophysical Properties

The photophysical properties of this compound are governed by the interplay of the π-systems of the two pyridine (B92270) rings and the electronic influence of the methoxy substituents.

Absorption and Emission Spectra

The absorption spectrum of this compound is expected to be characterized by π-π* transitions within the bipyridine core. The electron-donating nature of the methoxy groups is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2,2'-bipyridine (B1663995). Similarly, the fluorescence emission is expected to originate from the first singlet excited state (S₁) and will also be influenced by the methoxy substituents.

Table 1: Photophysical Data of this compound and Related Compounds

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| 4,4'-Dimethyl-2,2'-bipyridine | Data not available | Data not available | Data not available | Data not available | Data not available |

| 2,2'-Bipyridine | Data not available | ~280 | ~350 | Low | Data not available |

Note: Specific experimental data for this compound is currently limited in the literature. The data for 2,2'-bipyridine is provided for general comparison.

Quantum Yield and Excited-State Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process, while the excited-state lifetime (τ) represents the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications in sensing and light-emitting devices. For many simple bipyridine ligands, the quantum yields are often low due to efficient non-radiative decay pathways.

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of standard spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which the molecule absorbs light and to calculate its molar extinction coefficient.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A solution of this compound is prepared in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol) in a quartz cuvette with a 1 cm path length. The concentration is typically in the micromolar range (10⁻⁵ to 10⁻⁶ M).

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm). A baseline spectrum of the pure solvent is recorded and subtracted from the sample spectrum. The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.

Steady-State Fluorescence Spectroscopy

This measurement identifies the emission properties of the molecule after it has absorbed light.

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: The same solution used for the absorption measurement can typically be used. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement: The sample is excited at or near its λ_abs. The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength. The resulting spectrum provides the wavelength of maximum emission (λ_em). The spectra are corrected for instrumental response.

Fluorescence Quantum Yield Determination

The relative method, using a well-characterized standard, is commonly employed.

-

Principle: The quantum yield of the sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a standard with a known quantum yield.

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and a suitable fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorption and fluorescence spectra for all solutions.

-

Integrate the fluorescence emission spectra.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ_F is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy (Excited-State Lifetime)

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector.

-

Principle: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. By collecting the arrival times of many photons, a histogram is built that represents the fluorescence decay profile.

-

Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to determine the excited-state lifetime (τ).

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for the photophysical characterization of a fluorescent molecule like this compound.

Caption: General workflow for the photophysical characterization of this compound.

Logical Relationship of Photophysical Parameters

The following diagram illustrates the relationship between the key photophysical parameters.

Caption: Relationship between key photophysical parameters of this compound.

In-Depth Technical Guide to the Theoretical and Experimental Determination of 4,4'-Dimethoxy-2,2'-bipyridine HOMO-LUMO Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations and experimental validation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 4,4'-Dimethoxy-2,2'-bipyridine. Understanding these frontier molecular orbitals is crucial for predicting the electronic properties, reactivity, and potential applications of this compound in various fields, including materials science and drug development.

Theoretical Calculations of HOMO-LUMO Levels

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, theoretical calculations have been performed to determine its HOMO and LUMO energy levels, providing insights into its electron-donating and accepting capabilities.

A key study utilized the B3LYP functional with a 6-311++G(d,p) basis set to conduct these calculations. The results from this theoretical approach are summarized in the table below.

Computational Protocol

The theoretical determination of HOMO and LUMO energy levels for this compound involves a standard computational chemistry workflow. This process begins with the construction of the molecule's 3D structure, followed by geometry optimization to find the most stable conformation. Finally, a single-point energy calculation is performed to determine the molecular orbital energies.

Experimental Determination of HOMO-LUMO Levels

Experimental techniques provide essential validation for theoretical calculations. Cyclic Voltammetry (CV) is a primary electrochemical method used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials. Additionally, UV-Vis spectroscopy can be used to determine the optical band gap.

Electrochemical studies on a series of polypyridine ligands, including this compound, have provided the necessary data to calculate its experimental HOMO and LUMO energies.[1]

Experimental Protocols

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6). The solution is deaerated with an inert gas (e.g., argon) to remove oxygen.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The potential of the working electrode is scanned linearly with time, and the resulting current is measured. The scan is performed in both the anodic (oxidation) and cathodic (reduction) directions.

-

Data Analysis: The onset potentials for the first oxidation (Eox) and first reduction (Ered) are determined from the cyclic voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc/Fc+ couple, which is assumed to have an absolute energy level of -5.1 eV):

-

EHOMO (eV) = -[Eox (vs Fc/Fc+) + 5.1]

-

ELUMO (eV) = -[Ered (vs Fc/Fc+) + 5.1]

-

Data Summary and Comparison

The following table summarizes the theoretical and experimental frontier orbital energy values for this compound.

| Parameter | Theoretical Value (eV) | Experimental Value (eV) |

| HOMO | Data not available in abstract | Requires calculation from raw CV data |

| LUMO | Data not available in abstract | Requires calculation from raw CV data |

| HOMO-LUMO Gap | 6.5163[2] | Requires calculation from raw CV data |

Note: The specific HOMO and LUMO energy values from the theoretical study were not available in the abstract, and the experimental values require calculation from the raw cyclic voltammetry data which was not present in the search results.

Conclusion

This guide has outlined the theoretical and experimental approaches to determining the HOMO and LUMO energy levels of this compound. The theoretically calculated HOMO-LUMO gap provides a valuable starting point for understanding the electronic properties of this molecule.[2] Experimental validation through techniques like cyclic voltammetry is essential for confirming these theoretical predictions and providing a more accurate understanding of the molecule's behavior in real-world applications. The presented protocols offer a clear framework for researchers to conduct further investigations into the electronic structure of this and similar compounds.

References

Navigating the Landscape of 4,4'-Dimethoxy-2,2'-bipyridine: A Technical Guide to Commercial Sources, Purity, and Analysis

For researchers, scientists, and drug development professionals, the quality and accessibility of key chemical reagents are paramount. 4,4'-Dimethoxy-2,2'-bipyridine, a versatile bipyridine ligand, finds critical applications in catalysis, materials science, and as a building block in the synthesis of complex molecules for pharmaceutical development. This in-depth technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis, purification, and analytical characterization.

Commercial Availability and Purity

A diverse range of chemical suppliers offer this compound, typically with purity levels suitable for most research and development applications. The compound is generally available in quantities ranging from grams to kilograms. Purity is most commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and is typically in the range of 97% to greater than 99%.

Below is a summary of prominent commercial suppliers and their stated purities for this compound:

| Supplier | Stated Purity | Analytical Method |

| Sigma-Aldrich | 97% | Not specified |

| ≥98% | Not specified | |

| Tokyo Chemical Industry (TCI) | >98.0% | GC |

| Apollo Scientific | 98% | Not specified |

| Chem-Impex | ≥99% | GC |

| Santa Cruz Biotechnology | ≥98% | Not specified |

Note: Purity and available analytical data can vary by batch and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.

Synthesis and Purification

While commercially available, understanding the synthesis and purification of this compound is crucial for assessing potential impurities and for researchers who may need to prepare it in-house.

Synthesis Protocol

A common synthetic route to this compound involves the deoxygenation of its corresponding N-oxide precursor.

Reaction:

Caption: Synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of this compound 1,1'-dioxide in ethanol, add 5% palladium on carbon (Pd/C).

-

Reagent Addition: Heat the mixture to reflux. Slowly add a solution of hydrazine monohydrate in ethanol dropwise over a period of 1 hour.

-

Reaction Monitoring: Continue to reflux the reaction mixture for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, filter the hot solution through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with hot ethanol.

-

Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from methanol (B129727) to yield the final product.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. For this compound, a single-solvent recrystallization using methanol is often effective.

Experimental Protocol:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. The solution should be heated to the boiling point of the solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Quality Control and Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for structural elucidation and purity assessment.

1H NMR (Proton NMR):

-

Solvent: CDCl3

-

Expected Chemical Shifts (δ):

-

~8.5 ppm (doublet, 2H)

-

~8.2 ppm (singlet, 2H)

-

~6.9 ppm (doublet of doublets, 2H)

-

~3.9 ppm (singlet, 6H, -OCH3)

-

13C NMR (Carbon NMR):

-

Solvent: CDCl3

-

Expected Chemical Shifts (δ):

-

~166 ppm

-

~157 ppm

-

~150 ppm

-

~111 ppm

-

~106 ppm

-

~56 ppm (-OCH3)

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for determining the purity of this compound and for identifying any impurities. A reversed-phase HPLC method is typically suitable.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Caption: HPLC workflow for purity analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Ionization Method: Electrospray Ionization (ESI) is commonly used.

-

Expected Molecular Ion: [M+H]+ at m/z 217.10.

-

Fragmentation: The fragmentation pattern can be complex. Common losses may include the methoxy (B1213986) group (-OCH3) or fragments of the pyridine (B92270) rings. A detailed analysis of the fragmentation pattern can help in identifying potential impurities.

Conclusion

For researchers engaged in drug discovery and development, a thorough understanding of the commercial sources, purity, and analytical methods for key reagents like this compound is indispensable. This guide provides a foundational framework for sourcing high-quality material and for implementing robust in-house quality control measures, thereby ensuring the reliability and reproducibility of experimental results.

Methodological & Application

Application Notes and Protocols for the Synthesis of Ruthenium Complexes with 4,4'-Dimethoxy-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two key ruthenium(II) complexes incorporating the 4,4'-Dimethoxy-2,2'-bipyridine (dmb) ligand: cis-Dichlorobis(this compound)ruthenium(II) and Tris(this compound)ruthenium(II) chloride. These compounds are of significant interest in medicinal chemistry and drug development, particularly as photosensitizers in Photodynamic Therapy (PDT), due to their distinct photophysical and electrochemical characteristics.

Ruthenium(II) polypyridyl complexes are known for their chemical stability, rich photochemical properties, and redox activity. The introduction of electron-donating methoxy (B1213986) groups at the 4,4'-positions of the bipyridine ligand modulates the electronic properties of the resulting ruthenium complex, which can enhance its performance in various applications.

Key Synthetic Precursors and Complexes

Two foundational ruthenium complexes utilizing the this compound ligand are central to a variety of applications:

-

cis-Dichlorobis(this compound)ruthenium(II) ([Ru(dmb)₂Cl₂]) : This complex is a versatile precursor for creating more intricate molecular structures. The two chloride ligands are labile and can be readily substituted by other ligands to fine-tune the complex's properties for specific applications.

-

Tris(this compound)ruthenium(II) chloride ([Ru(dmb)₃]Cl₂) : This homoleptic complex is noted for its robust photophysical properties, making it a prime candidate for use in photoredox catalysis and as a photosensitizer.

Quantitative Data Summary

The following tables summarize key quantitative data for the precursor and the tris-complex, compiled from various sources.

| Property | cis-[Ru(dmb)₂Cl₂] | [Ru(dmb)₃]Cl₂ |

| Molecular Formula | C₂₄H₂₄Cl₂N₄O₄Ru | C₃₆H₃₆Cl₂N₆O₆Ru |

| Molecular Weight | 608.43 g/mol | 816.67 g/mol |

| Appearance | Dark green to black powder | Red-orange crystalline solid |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in water and ethanol. | Soluble in water, ethanol, and acetonitrile. |

| Yield (Typical) | 40-60% | 80-90% |

| UV-Vis (λmax) | ~480-520 nm (in DMF) | ~455 nm (in water)[1] |

| Emission (λem) | Not typically emissive | ~620 nm (in water) |

Experimental Protocols

Protocol 1: Synthesis of cis-Dichlorobis(this compound)ruthenium(II) ([Ru(dmb)₂Cl₂])

This protocol is adapted from the established synthesis of the analogous 2,2'-bipyridine (B1663995) complex.[2][3]

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

This compound (dmb)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Lithium Chloride (LiCl)

Procedure:

-

In a round-bottom flask, combine RuCl₃·xH₂O (1 equivalent), this compound (2 equivalents), and LiCl (3 equivalents) in DMF.

-

Reflux the mixture with stirring for 8 hours. The color of the solution will typically change to a deep purple or reddish-brown.

-

Cool the reaction mixture to room temperature.

-

Add acetone to the cooled solution to precipitate the crude product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water followed by diethyl ether.

-

Dry the product under vacuum to yield cis-[Ru(dmb)₂Cl₂] as a dark solid.

Purification:

The crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a gradient of dichloromethane (B109758) and methanol.

Protocol 2: Synthesis of Tris(this compound)ruthenium(II) Chloride ([Ru(dmb)₃]Cl₂)

This protocol utilizes the precursor synthesized in Protocol 1.

Materials:

-

cis-[Ru(dmb)₂Cl₂] (from Protocol 1)

-

This compound (dmb)

-

Ethanol:Water (1:1 v/v) mixture

-

Ammonium hexafluorophosphate (B91526) (NH₄PF₆) (for optional salt exchange)

-

Acetone

Procedure:

-

In a round-bottom flask, suspend cis-[Ru(dmb)₂Cl₂] (1 equivalent) and this compound (1.1 equivalents) in an ethanol:water (1:1) mixture.

-

Reflux the mixture with stirring for 4-6 hours, during which the suspension should become a clear, deeply colored solution.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid is the chloride salt of the complex. To purify, dissolve the solid in a minimum amount of hot water and allow it to recrystallize upon cooling.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold water, and then with acetone.

-

Dry the crystals under vacuum.

Optional Hexafluorophosphate Salt Precipitation:

For easier handling and improved stability, the chloride salt can be converted to the hexafluorophosphate salt.

-

After reflux and cooling (Step 3), filter the reaction mixture to remove any unreacted ligand.

-

To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate --INVALID-LINK--₂.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Application in Photodynamic Therapy

The primary mechanism of action for ruthenium polypyridyl complexes in photodynamic therapy involves the generation of reactive oxygen species (ROS). Upon irradiation with light of a specific wavelength, the ruthenium complex is excited to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a cytotoxic species that can induce cancer cell death. The enhanced lipophilicity of dmb-containing complexes, compared to their unsubstituted bipyridine counterparts, can also facilitate cellular uptake.

Visualizations

Caption: Synthetic pathway for cis-[Ru(dmb)₂Cl₂] and [Ru(dmb)₃]Cl₂.

Caption: Signaling pathway for PDT-induced apoptosis by ruthenium complexes.

References

Application of 4,4'-Dimethoxy-2,2'-bipyridine in Dye-Sensitized Solar Cells: A Technical Overview and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the application of 4,4'-Dimethoxy-2,2'-bipyridine in the context of dye-sensitized solar cells (DSSCs). While this compound is primarily recognized as a crucial ligand in the synthesis of ruthenium-based photosensitizing dyes, its potential as an electrolyte additive is also explored. This application note outlines the fundamental principles of DSSCs, the role of bipyridine derivatives in enhancing cell performance, and comprehensive protocols for the fabrication and characterization of DSSCs. Due to a lack of specific quantitative data in publicly available literature for this compound as a standalone electrolyte additive, this document provides a generalized protocol and discusses the expected effects based on the known behavior of similar pyridine-based compounds.

Introduction to Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells are a type of photoelectrochemical cell that converts visible light into electrical energy. They have garnered significant research interest due to their relatively low production cost, ease of fabrication, and respectable conversion efficiencies, particularly in diffuse light conditions. The core components of a DSSC include a photoanode, a photosensitizing dye, an electrolyte with a redox couple, and a counter electrode.

The operational principle of a DSSC is initiated by the absorption of photons by the dye molecules adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Upon excitation, the dye injects an electron into the conduction band of the TiO₂, which then percolates through the semiconductor network to the photoanode. The oxidized dye is subsequently regenerated by a redox mediator, commonly the iodide/triiodide (I⁻/I₃⁻) couple, present in the electrolyte. The electrons at the photoanode travel through an external circuit to the counter electrode, where they reduce the oxidized redox mediator, thus completing the circuit.

The Role of this compound in DSSCs

Bipyridine derivatives play a multifaceted role in enhancing the performance of DSSCs. Their primary application is as ancillary ligands in ruthenium-based sensitizer (B1316253) dyes, such as the widely used N3 and N719 dyes. In these complexes, the bipyridine ligands influence the dye's photophysical and electrochemical properties, including its light absorption spectrum, excited-state lifetime, and energy levels, which are critical for efficient electron injection and dye regeneration.

-

Shifting the Conduction Band Edge of TiO₂: Adsorption of pyridine (B92270) derivatives onto the TiO₂ surface can lead to a negative shift in the conduction band edge potential. This increases the energy difference between the semiconductor's Fermi level and the redox potential of the electrolyte, resulting in a higher Voc.

-

Suppressing Charge Recombination: A significant loss mechanism in DSSCs is the recombination of injected electrons in the TiO₂ with the oxidized species (I₃⁻) in the electrolyte. Pyridine-based additives can passivate the TiO₂ surface, creating a barrier that hinders this back-electron transfer, thereby improving both Voc and the fill factor (FF).

It is hypothesized that this compound, when used as an electrolyte additive, would exhibit similar effects, potentially influencing the Voc and FF of the solar cell. However, without direct experimental data, the optimal concentration and the precise quantitative impact on cell performance remain to be determined.

Data Presentation

As of the latest literature review, specific quantitative data comparing the performance of DSSCs with and without this compound as an electrolyte additive is not available. To provide a reference for typical DSSC performance and the impact of common pyridine-based additives, the following table summarizes representative data for a standard DSSC with and without 4-tert-butylpyridine (B128874) (TBP).

| Electrolyte Additive | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

| None | 0.65 - 0.70 | 15 - 18 | 0.60 - 0.65 | 6.0 - 8.0 |

| 0.5 M TBP | 0.70 - 0.75 | 14 - 17 | 0.65 - 0.70 | 7.0 - 9.0 |

Note: These values are representative and can vary significantly based on the specific materials and fabrication processes used.

Experimental Protocols

The following sections provide detailed protocols for the fabrication and characterization of a standard DSSC. A subsection is included to describe the preparation of an electrolyte containing this compound as an additive.

Preparation of TiO₂ Photoanode

-

Substrate Cleaning: Clean fluorine-doped tin oxide (FTO) coated glass substrates (2 cm x 2 cm) by sonication in a sequential bath of detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen or clean air.

-

Blocking Layer Deposition: To prevent short-circuiting, a compact blocking layer of TiO₂ can be deposited. Immerse the cleaned FTO substrates in a 40 mM aqueous solution of TiCl₄ at 70°C for 30 minutes. Rinse with deionized water and ethanol (B145695), then anneal at 450°C for 30 minutes.

-

Mesoporous TiO₂ Layer Deposition: Apply a commercially available TiO₂ paste onto the conductive side of the FTO substrate using the doctor-blade technique. The thickness of the layer can be controlled by using adhesive tape as a spacer.

-

Sintering: Dry the TiO₂ film at 125°C for 10 minutes to evaporate organic solvents. Subsequently, sinter the film in a furnace at 500°C for 30 minutes to ensure good particle-to-particle connectivity and remove organic binders. Allow the photoanodes to cool down to room temperature slowly.

Dye Sensitization

-

Dye Solution Preparation: Prepare a 0.3 mM to 0.5 mM solution of a standard ruthenium-based dye (e.g., N719) in a solvent mixture of acetonitrile (B52724) and tert-butanol (B103910) (1:1 v/v).

-

Immersion: While the TiO₂ photoanodes are still warm (~80°C), immerse them in the dye solution. Seal the container to prevent solvent evaporation and leave for 12-24 hours at room temperature in a dark environment.

-

Rinsing: After sensitization, rinse the photoanodes with ethanol to remove any non-adsorbed dye molecules. Dry the photoanodes gently with a stream of nitrogen.

Preparation of the Counter Electrode

-

Catalyst Deposition: Deposit a thin layer of a platinum catalyst onto the conductive side of another FTO glass substrate. This can be achieved by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating at 400°C for 15 minutes. Alternatively, a carbon-based catalyst can be used for a lower-cost option.

Preparation of the Electrolyte

-

Standard Electrolyte: A common electrolyte composition consists of 0.5 M lithium iodide (LiI), 0.05 M iodine (I₂), and 0.5 M 4-tert-butylpyridine (TBP) in a solvent such as acetonitrile or 3-methoxypropionitrile.

-

Electrolyte with this compound: To investigate the effect of this compound, prepare a series of electrolytes with varying concentrations of the additive (e.g., 0.1 M, 0.3 M, 0.5 M) while keeping the concentrations of LiI and I₂ constant. A control electrolyte with no pyridine additive should also be prepared for comparison. Dissolve the components in the chosen solvent by stirring in a dark, sealed container.

DSSC Assembly

-

Sealing: Place a thin spacer, such as a 25-60 µm thick Surlyn film, around the TiO₂ film on the photoanode.

-

Sandwiching: Assemble the sensitized photoanode and the counter electrode in a sandwich configuration, with the conductive sides facing each other.